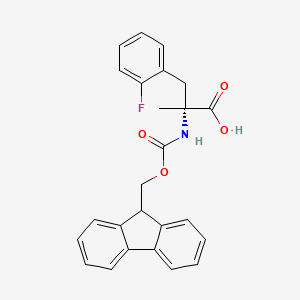

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

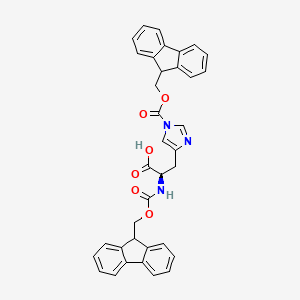

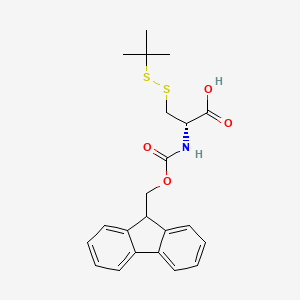

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine is a synthetic amino acid that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. This amino acid is a chiral molecule, meaning that it has two different forms that are mirror images of each other. It is also known as Fmoc-α-Me-2-F-Phe or Fmoc-α-Me-2-fluoro-Phe, and it is a derivative of phenylalanine. It is used in peptide synthesis, protein engineering, and drug discovery.

Applications De Recherche Scientifique

Fmoc Removal and Peptide Synthesis

A mild method for the efficient removal of the Fmoc group in ionic liquid has been developed, highlighting its application in solution phase peptide synthesis. This method is efficient for the cleavage of various amines and amino acid methyl esters at room temperature, even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups, presenting a complementary method for Fmoc deprotection in modern organic synthesis (Gioia et al., 2017).

Derivatization and Chromatography

The use of Fmoc as a fluorogenic reagent for the derivatization of tertiary amphetamines prior to liquid chromatographic analysis underlines its significance in enhancing detection and quantification methodologies. This application showcases the versatility of Fmoc-derivatives in analytical chemistry, particularly in the quantification of compounds like N-methylephedrine (Herráez-Hernández & Campíns-Falcó, 2000).

Enantioseparation and Chiral Analysis

The enantioseparation of N-Fmoc alpha-amino acids on polysaccharide-derived chiral stationary phases emphasizes the role of Fmoc-protected amino acids in facilitating the chiral analysis of compounds. The study investigates the influence of acetonitrile composition and pH of the eluents on enantioseparation, providing insights into the optimization of chiral analysis protocols (Lee et al., 2008).

Supramolecular Chemistry and Biomaterials

A comprehensive study on the structural and supramolecular features of Fmoc amino acids highlights their growing interest in biomedical research for the development of novel hydrogelators, biomaterials, and therapeutics. This work presents a detailed analysis of noncovalent interactions and supramolecular synthons in the crystal structures of Fmoc amino acids, providing a foundational understanding for the design and development of new biomaterials (Bojarska et al., 2020).

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGHKCAXQKZEQ-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.